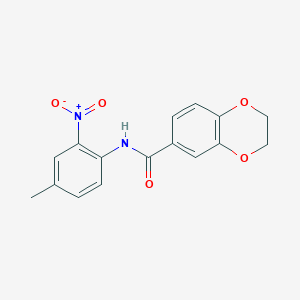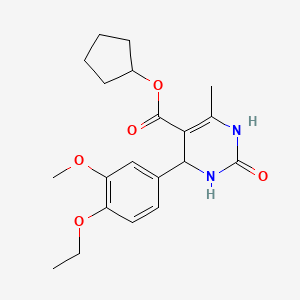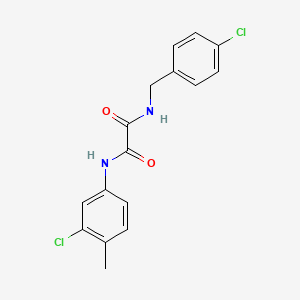![molecular formula C16H14FNO2S B4958323 7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B4958323.png)
7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide is a synthetic compound that belongs to the benzofuran family. This compound has gained significant interest in recent years due to its potential applications in scientific research. The compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research studies.
Wirkmechanismus
The exact mechanism of action of 7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide is not fully understood. However, it is believed that the compound exerts its effects by modulating various signaling pathways in the body. For example, the compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which is beneficial for the treatment of neurological disorders. The compound has also been shown to modulate the activity of various receptors in the body, such as the cannabinoid receptor CB1 and the serotonin receptor 5-HT1A.
Biochemical and Physiological Effects:
7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide has a wide range of biochemical and physiological effects. Some of the effects of this compound include:
1. Neuroprotective effects: The compound has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
2. Anticancer effects: The compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation.
3. Anti-inflammatory effects: The compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide in lab experiments is its wide range of biochemical and physiological effects. The compound has been shown to have neuroprotective, anticancer, and anti-inflammatory effects, making it a promising candidate for various research studies. However, one of the limitations of using this compound is its relatively low yield during synthesis. The yield of the reaction is typically around 70-80%, which can limit its availability for large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide. Some of the possible future directions include:
1. Development of more efficient synthesis methods to increase the yield of the reaction.
2. Further studies on the mechanism of action of the compound to better understand its effects on various signaling pathways in the body.
3. Clinical trials to evaluate the safety and efficacy of the compound in treating neurological disorders, cancer, and inflammation.
4. Studies on the pharmacokinetics and pharmacodynamics of the compound to determine the optimal dosage and administration route.
5. Development of analogs of the compound with improved properties, such as higher potency and selectivity for specific receptors.
Synthesemethoden
The synthesis of 7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide involves several steps. The first step involves the reaction of 7-fluoro-3-methyl-1-benzofuran-2-carbonyl chloride with 5-methyl-2-thiophenemethanamine to form 7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The yield of the reaction is typically around 70-80%.
Wissenschaftliche Forschungsanwendungen
7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide has been extensively studied for its potential applications in scientific research. The compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research studies. Some of the research areas where this compound has been studied include:
1. Neurological Disorders: 7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide has been shown to have neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. The compound has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
2. Cancer: 7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide has been shown to have anticancer properties in various cancer cell lines. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation.
3. Inflammation: 7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory effects in animal models of inflammation. The compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory cells.
Eigenschaften
IUPAC Name |
7-fluoro-3-methyl-N-[(5-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2S/c1-9-6-7-11(21-9)8-18-16(19)14-10(2)12-4-3-5-13(17)15(12)20-14/h3-7H,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVPYZBYYHPDKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC(=O)C2=C(C3=C(O2)C(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-chlorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4958246.png)


![2-(4-hydroxyphenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B4958282.png)
![N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4958288.png)


![2-{[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B4958308.png)

![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4958329.png)
![{[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid](/img/structure/B4958334.png)

![N-(2-ethoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4958349.png)
![ethyl 3-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B4958351.png)